

A Comparative Toxicological Profile of Disperse Blue 7 and Other Anthraquinone Dyes

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Compound of Interest

Compound Name: *Disperse Blue 7*

Cat. No.: *B1200070*

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This guide provides a comparative toxicological analysis of **Disperse Blue 7** against other selected anthraquinone dyes. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of the safety profiles of these compounds. All quantitative data is summarized in tables, and detailed methodologies for key experiments are provided.

Overview of Anthraquinone Dyes and Toxicity Concerns

Anthraquinone dyes are a significant class of synthetic colorants used extensively in the textile, cosmetic, and other industries due to their structural stability and vibrant colors. However, their chemical nature raises toxicological concerns, including genotoxicity, carcinogenicity, and skin sensitization. The quinone moiety within their structure is often implicated in toxic mechanisms, such as the generation of reactive oxygen species (ROS), which can lead to cellular damage. [1][2][3] This guide focuses on **Disperse Blue 7** and compares its toxicological profile with other commercially relevant anthraquinone dyes like Disperse Blue 1, Disperse Orange 11, and Disperse Red 9.

Comparative Toxicity Data

The following tables summarize the available quantitative data on the toxicity of **Disperse Blue 7** and other selected anthraquinone dyes. Direct comparison of values should be approached

with caution due to variations in experimental conditions, purity of the tested dyes, and biological models used.

Table 1: Acute Oral Toxicity

Dye	Test Species	LD50 (Median Lethal Dose)	Reference
Disperse Blue 7	Data not available	No data were available that addressed the acute toxicity of Disperse Blue 7. [4]	[4]
Disperse Blue 1	Rat	>3,000 mg/kg	
Disperse Blue 1	Rat	1.2 to < 6.3 g/kg bw	[5]
Disperse Red 9	Rat	"Minimal toxicity" observed at 0.5 g/rat for 10 doses over 30 days.	[6]
Disperse Red 9	Dog	"Minimal toxicity" observed at up to 8 g/kg.	[6]
Anthraquinone (parent)	Rat (Female)	>5,000 mg/kg bw	[7]
Disperse Blue 35	Rat	>2,000 mg/kg	[8]

Table 2: Genotoxicity

Dye	Assay	Test System	Results (with/without S9 activation)	Reference
Disperse Blue 7	Bacterial Reverse Mutation (Ames Test)	S. typhimurium TA1537, TA1538, TA98	Negative without S9; Positive with S9.[4]	[4]
Disperse Blue 7	Mouse Lymphoma Assay (L5178Y cells)	L5178Y/TK+/- cells	Positive (Mutagenic activity confirmed).[4][9]	[4][9]
Disperse Blue 1	Bacterial Reverse Mutation (Ames Test)	S. typhimurium TA1537	Weakly mutagenic with and without S9. [5]	[5]
Disperse Blue 1	Chromosomal Aberration	Chinese hamster ovary cells	Positive.[10]	[10]
Disperse Orange 11	General	Not specified	Shown to have genotoxic effects and is capable of damaging DNA. [11]	[11]
Disperse Red 9	Bacterial Reverse Mutation (Ames Test)	Not specified	Results from Ames assays have been conducted.	[6]
Reactive Blue 2	Comet Assay	Human Dermal Equivalent (3D model)	Non-genotoxic under the tested conditions.[12] [13]	[12][13]
Reactive Blue 19	Mouse Lymphoma	L5178Y/TK+/- cells	Weakly mutagenic.[9]	[9]

Assay (L5178Y
cells)

Table 3: Carcinogenicity and Skin Sensitization

Dye	Endpoint	Test Species	Findings	Reference
Disperse Blue 7	Skin Sensitization	Mouse (Lymph Node Assay)	Negative. [4]	[4]
Disperse Blue 7	Skin Sensitization	Human (Patch Test)	Positive cases reported, though most were negative. Anthraquinone dyes are frequent causes of clothing dermatitis. [4]	[4]
Disperse Blue 1	Carcinogenicity	Rat (Fischer 344)	"Sufficient evidence" of carcinogenicity. Caused urinary bladder neoplasms in both sexes. [10] [14] [15]	[10] [14] [15]
Disperse Blue 1	Carcinogenicity	Mouse (B6C3F1)	"Equivocal evidence" in males, "no evidence" in females.	
Disperse Orange 11	Carcinogenicity	Rat (Fischer 344) & Mouse (B6C3F1)	Increased prevalence of hepatocellular and renal neoplasms. Classified as "reasonably anticipated to be a human	[16] [17]

			carcinogen". [16] [17]
Disperse Red 9	Skin Sensitization	Human	Reported to be a skin irritant and sensitizer. [6]
Disperse Blue 106/124	Skin Sensitization	Human	Common textile allergens. [18] [19]

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

This assay evaluates the potential of a substance to induce gene mutations in several strains of *Salmonella typhimurium*.

- Principle: The test uses specific bacterial strains that are unable to synthesize an essential amino acid (e.g., histidine). The bacteria are exposed to the test substance, both with and without an exogenous metabolic activation system (S9 mix, typically from rat liver). If the substance is a mutagen, it will cause a reverse mutation (reversion) in the bacteria, allowing them to grow on a histidine-deficient medium.
- Methodology for **Disperse Blue 7**:
 - *Salmonella typhimurium* strains TA1537, TA1538, and TA98 were used.[\[4\]](#)
 - Tests were conducted in the presence and absence of a liver S9 fraction from Aroclor-induced rats for metabolic activation.[\[4\]](#)
 - The test substance and the bacterial culture were mixed with molten top agar and poured onto a minimal glucose agar plate.
 - Plates were incubated for 48-72 hours at 37°C.
 - The number of revertant colonies (his⁺) per plate was counted. A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a positive result.[\[4\]](#)

Mouse Lymphoma Assay (MLA)

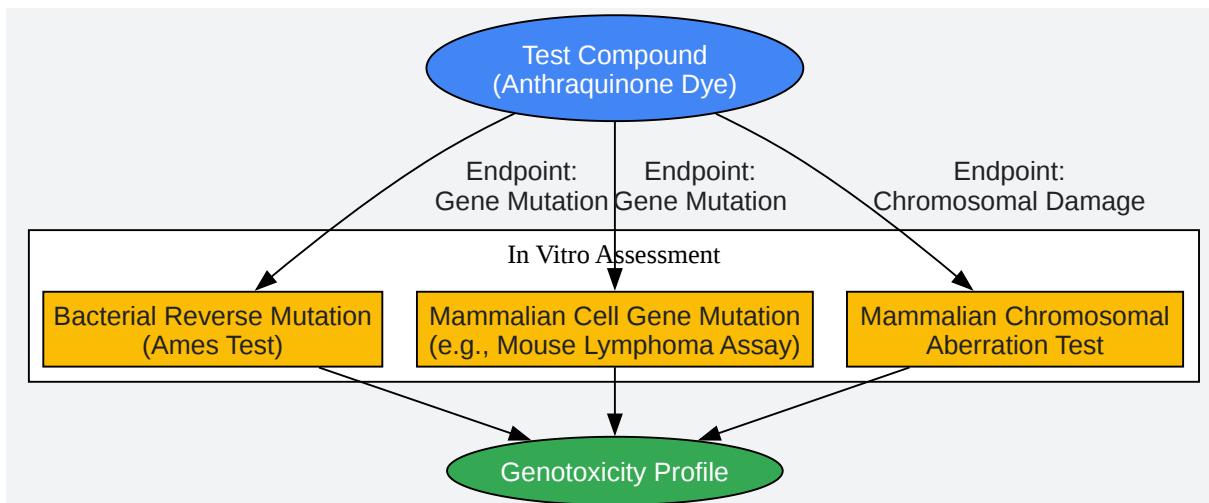
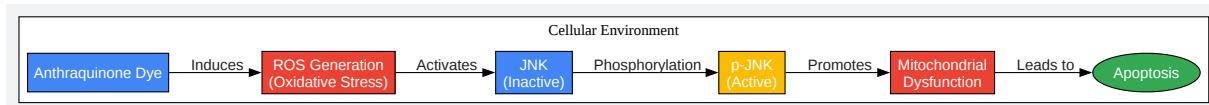
This assay detects gene mutations and chromosomal damage in mammalian cells.

- Principle: The assay utilizes L5178Y/TK+/- mouse lymphoma cells, which are heterozygous at the thymidine kinase (TK) locus. Mutagenic agents can inactivate the functional TK allele. Cells with a mutated TK gene (TK-/-) are resistant to the cytotoxic effects of a pyrimidine analogue, such as trifluorothymidine (TFT), and can be selected for by their ability to grow in its presence.
- General Methodology:
 - L5178Y/TK+/- cells are exposed to various concentrations of the test dye for a defined period (e.g., 3-4 hours), both with and without S9 metabolic activation.
 - After exposure, the cells are washed and cultured in a non-selective medium for an expression period (typically 2 days) to allow for the fixation of the mutation.
 - Cells are then plated in a semi-solid medium containing TFT to select for TK-deficient mutants and without TFT to determine the total number of viable cells (cloning efficiency).
 - After incubation, colonies are counted. The mutant frequency is calculated by dividing the number of mutant colonies by the total number of viable cells. A significant increase in mutant frequency indicates genotoxicity.[\[9\]](#)

Mechanisms of Toxicity & Signaling Pathways Reactive Oxygen Species (ROS) and JNK Pathway

Several studies suggest that a common mechanism for anthraquinone-induced toxicity involves the generation of Reactive Oxygen Species (ROS). This oxidative stress can trigger specific cellular signaling pathways, leading to apoptosis (programmed cell death).

One of the key pathways implicated is the c-Jun N-terminal kinase (JNK) signaling pathway. The excessive production of intracellular ROS can lead to the activation (phosphorylation) of JNK. Activated JNK can then phosphorylate members of the Bcl-2 protein family, modulating mitochondrial membrane potential and leading to the release of cytochrome c, which ultimately activates the caspase cascade and executes apoptosis.[\[1\]](#)



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